molecular formula C10H9ClO2 B8435985 2-(5-Chloro-1-benzofuran-3-yl)ethanol

2-(5-Chloro-1-benzofuran-3-yl)ethanol

Cat. No.: B8435985
M. Wt: 196.63 g/mol
InChI Key: MDMDXEDDUGFMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-1-benzofuran-3-yl)ethanol is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

2-(5-chloro-1-benzofuran-3-yl)ethanol

InChI

InChI=1S/C10H9ClO2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,12H,3-4H2

InChI Key

MDMDXEDDUGFMCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CO2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of LiAlH4 (200 mg, excess) in THF at 0° C., ethyl(5-chloro-1-benzofuran-3-yl)acetate (1.19 g, 50 mmol) in THF (20 mL) was added slowly. After the addition, reaction mixture was stirred at room temperature for 1 hr and quenched with saturated NH4Cl solution. The product was extracted with chloroform and washed well with water. It was dried over anhydrous MgSO4, filtered and concentrated. The product, 2-(5-chloro-1-benzofuran-3-yl)ethanol, was obtained as a white oil and was pure enough and be taken to the next step without purification. Yield: 850 mg (86%); (M+H): 197.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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